VU0038882

Description

Properties

IUPAC Name |

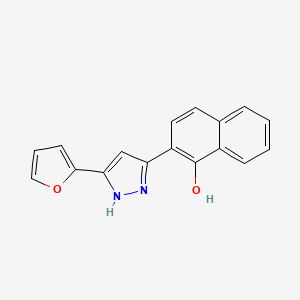

2-[5-(furan-2-yl)-1H-pyrazol-3-yl]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-17-12-5-2-1-4-11(12)7-8-13(17)14-10-15(19-18-14)16-6-3-9-21-16/h1-10,20H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFKOSNMJAYSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C3=NNC(=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429653-28-1 | |

| Record name | 2-[5-(furan-2-yl)-1H-pyrazol-3-yl]naphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of VU0038882: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0038882 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1] As a member of the Group III mGlu receptors, mGlu4 is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in modulating synaptic transmission. The activation of mGlu4 receptors has been identified as a promising therapeutic strategy for managing Parkinson's disease and other neurological disorders.[1] this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to receptor modulation with potential therapeutic benefits. This document provides an in-depth technical overview of the mechanism of action of this compound, including its pharmacological properties, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as a positive allosteric modulator, binding to a site on the mGlu4 receptor that is distinct from the orthosteric glutamate-binding site. This allosteric binding potentiates the receptor's response to glutamate, leading to a leftward shift in the glutamate concentration-response curve. In the absence of glutamate, this compound does not exhibit intrinsic agonist activity.[2]

Binding Site

The allosteric binding site for mGlu4 PAMs is located within the seven-transmembrane (7TM) domain of the receptor. While the precise crystallographic structure of this compound bound to mGlu4 is not publicly available, mutagenesis and modeling studies of similar mGlu4 PAMs suggest the binding pocket is formed by residues within the transmembrane helices.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Species | Value (nM) | Assay Type |

| EC50 | Human | 291 | Fluorescence-based calcium mobilization assay |

| EC50 | Rat | 376 | Fluorescence-based calcium mobilization assay |

Table 1: In Vitro Potency of this compound.[1]

Signaling Pathways

The primary signaling pathway engaged by the mGlu4 receptor upon activation is the inhibition of adenylyl cyclase activity through its coupling with the Gi/o family of G-proteins. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. As a PAM, this compound enhances this glutamate-mediated signaling cascade.

Caption: mGlu4 Receptor Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Assays

1. Fluorescence-Based Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of this compound in potentiating the glutamate-mediated response of the mGlu4 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human or rat mGlu4 receptor and a G-protein chimeric construct (e.g., Gαqi5) that couples the Gi/o-linked receptor to the Gq pathway, enabling a calcium readout.

-

Reagents:

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Fluorescent Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.

-

Pluronic F-127.

-

Glutamate (EC20 concentration, predetermined).

-

This compound (various concentrations).

-

-

Protocol:

-

Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Prepare the dye loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer containing Pluronic F-127.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare a concentration-response curve of this compound in assay buffer containing an EC20 concentration of glutamate.

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the this compound/glutamate solution and continue to measure the fluorescence signal to detect calcium mobilization.

-

Analyze the data using a non-linear regression to determine the EC50 value.

-

Caption: Calcium Mobilization Assay Workflow.

In Vivo Assays

1. Haloperidol-Induced Catalepsy in Rodents

This animal model is used to assess the anti-Parkinsonian-like effects of this compound. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor immobility, which can be reversed by compounds that enhance motor function.

-

Animals: Male Sprague-Dawley rats or Swiss Webster mice.

-

Reagents:

-

Haloperidol solution.

-

This compound suspension (e.g., in a vehicle of saline with 0.5% carboxymethylcellulose).

-

-

Protocol:

-

Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

After a predetermined pretreatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 0.5-1.5 mg/kg, i.p.).

-

At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess catalepsy using the bar test.

-

For the bar test, gently place the animal's forepaws on a horizontal bar raised a few centimeters above the surface.

-

Measure the time (in seconds) the animal remains in this position, up to a maximum cutoff time (e.g., 180 seconds).

-

A reduction in the time spent on the bar in the this compound-treated group compared to the vehicle-treated group indicates an anti-cataleptic effect.

-

Caption: Haloperidol-Induced Catalepsy Workflow.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that acts as a potent and selective positive allosteric modulator of the mGlu4 receptor. Its mechanism of action involves enhancing the natural signaling of glutamate through the Gi/o-cAMP pathway. The in vitro and in vivo experimental protocols described herein provide a framework for the continued investigation and characterization of this compound and other mGlu4 PAMs. Further research into the precise binding interactions and the full spectrum of its physiological effects will be crucial for its potential translation into clinical applications for neurological disorders such as Parkinson's disease.

References

- 1. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of c-di-AMP Signaling in Staphylococcus aureus: A Technical Guide for Drug Discovery

An In-depth Examination of a Critical Signaling Pathway and its Potential as a Therapeutic Target

Introduction: While the direct activation of Coproporphyrinogen III oxidase (CgoX) by a small molecule activator in Staphylococcus aureus is not documented in publicly available scientific literature, a critical and extensively studied signaling pathway in this pathogen offers significant opportunities for therapeutic intervention: the cyclic di-adenosine monophosphate (c-di-AMP) signaling cascade. This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the c-di-AMP pathway in S. aureus, its key enzymatic players, and its potential as a target for novel antibacterial agents.

The Central Role of c-di-AMP in Staphylococcus aureus Physiology

Cyclic di-AMP is an essential second messenger in S. aureus, playing a pivotal role in regulating a multitude of cellular processes critical for bacterial survival and pathogenesis.[1][2][3] Unlike many other bacteria that utilize cyclic di-guanosine monophosphate (c-di-GMP), S. aureus primarily relies on c-di-AMP for intracellular signaling. The cellular levels of this signaling molecule are meticulously controlled by the activities of a diadenylate cyclase and two phosphodiesterases.

Key Functions of c-di-AMP Signaling in S. aureus :

-

Cell Wall Homeostasis and Antibiotic Resistance: c-di-AMP levels are intricately linked to cell wall synthesis and resistance to β-lactam antibiotics.[3][4][5] Elevated c-di-AMP concentrations have been shown to increase peptidoglycan cross-linking and thicken the cell wall, contributing to resistance against cell wall-targeting antibiotics.[3][5]

-

Osmoregulation: The pathway is crucial for maintaining osmotic balance, particularly in response to high salt concentrations, by regulating potassium transport.[6][7]

-

Control of Cell Size: Cellular concentrations of c-di-AMP have been demonstrated to influence the cell size of S. aureus.[4]

-

Virulence: By modulating various physiological processes, c-di-AMP signaling indirectly impacts the overall virulence of S. aureus.[3]

Core Enzymatic Components of the c-di-AMP Signaling Pathway

The synthesis and degradation of c-di-AMP are tightly regulated by three key enzymes, making them attractive targets for therapeutic intervention.

| Enzyme | Function | Gene | Cellular Localization |

| DacA | Diadenylate cyclase (synthesizes c-di-AMP from two ATP molecules) | dacA | Cytoplasmic |

| GdpP | Primary phosphodiesterase (degrades c-di-AMP to pApA or AMP) | gdpP | Membrane-bound |

| Pde2 | Secondary phosphodiesterase (prefers pApA as a substrate but can also hydrolyze c-di-AMP) | pde2 | Cytoplasmic |

Data compiled from multiple sources.[1][3][7][8]

Signaling Pathway and Regulatory Logic

The interplay between DacA, GdpP, and Pde2 determines the intracellular concentration of c-di-AMP, which in turn modulates downstream cellular processes.

References

- 1. Cross-talk between Two Nucleotide-signaling Pathways in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. c-di-AMP Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress | PLOS Pathogens [journals.plos.org]

- 5. C-di-AMP levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of VU0038882 in the Activation of Heme Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0038882 is a small molecule that has been identified as a potent activator of the heme biosynthesis pathway in the bacterium Staphylococcus aureus. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the involved pathways. The information presented here is primarily derived from studies on prokaryotic systems, as there is currently no publicly available data on the effects of this compound on eukaryotic heme biosynthesis.

Mechanism of Action

This compound activates heme biosynthesis in Staphylococcus aureus by targeting the HssRS two-component heme sensor system. This system regulates the expression of the heme-regulated transporter (HrtAB), an efflux pump that protects the bacterium from heme toxicity. By activating HssRS, this compound indirectly stimulates the endogenous production of heme.[1]

The direct molecular target of this compound has been identified as coproporphyrinogen oxidase (CgoX), a key enzyme in the heme biosynthesis pathway of Gram-positive bacteria. Activation of CgoX by this compound leads to an accumulation of the intermediate coproporphyrin III. This perturbation of the heme biosynthetic pathway results in an overall increase in heme synthesis.

Furthermore, the activity of this compound is linked to the metabolic state of the bacteria, specifically glycolysis. An intact glycolytic pathway is necessary for the this compound-dependent activation of heme biosynthesis. This suggests a functional interconnection between central metabolism and heme homeostasis in S. aureus.

It is important to note that the toxic effects of this compound on fermenting S. aureus can be separated from its role in activating heme synthesis, indicating that the compound may have at least two distinct cellular targets.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity against Staphylococcus aureus.

| Parameter | Value | Conditions | Source |

| Half-maximal inhibitory concentration (IC50) | ~162 µM | Aerobic S. aureus | Choby et al. |

| Half-maximal inhibitory concentration (IC50) | ~5 µM | Anaerobic S. aureus | Choby et al. |

Signaling and Metabolic Pathways

The following diagrams illustrate the known signaling and metabolic pathways affected by this compound in Staphylococcus aureus.

Caption: Mechanism of this compound in activating heme biosynthesis in S. aureus.

Caption: Workflow for quantifying intracellular heme levels upon this compound treatment.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for studying the effects of this compound on S. aureus.

High-Throughput Screening (HTS) for HssRS Activators

-

Reporter Strain: A S. aureus strain harboring a reporter plasmid with the hrtAB promoter fused to a reporter gene (e.g., xylE) is used.

-

Culture Conditions: The reporter strain is grown in a suitable medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase.

-

Compound Addition: The bacterial culture is aliquoted into microtiter plates, and compounds from a chemical library, including this compound, are added to individual wells.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C with shaking).

-

Reporter Gene Assay: After incubation, the activity of the reporter enzyme is measured. For XylE, this can be done by adding catechol and measuring the formation of the yellow product, 2-hydroxymuconic semialdehyde, spectrophotometrically.

-

Data Analysis: Compounds that lead to a significant increase in reporter gene activity are identified as potential activators of the HssRS system.

Quantification of Intracellular Heme

-

Bacterial Culture and Treatment: S. aureus is grown in a suitable medium. At a specific growth phase (e.g., mid-log), the culture is treated with this compound at a desired concentration or a vehicle control.

-

Cell Harvesting and Lysis: After a defined incubation period, bacterial cells are harvested by centrifugation. The cell pellet is washed and then lysed using appropriate methods (e.g., bead beating or enzymatic digestion).

-

Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

Pyridine Hemochromogen Assay:

-

An aliquot of the cell lysate is mixed with a solution of pyridine and NaOH.

-

The sample is divided into two cuvettes.

-

A few crystals of sodium dithionite are added to one cuvette to reduce the heme iron (Fe³⁺ to Fe²⁺).

-

A few crystals of potassium ferricyanide are added to the other cuvette to oxidize the heme iron.

-

The absorbance spectrum of the reduced sample is recorded, and the concentration of heme is calculated based on the difference in absorbance at specific wavelengths (e.g., 557 nm and 541 nm).

-

-

Normalization: The calculated heme concentration is normalized to the total protein concentration of the lysate to account for differences in cell density.

Conclusion and Future Directions

This compound is a valuable tool for studying the regulation of heme biosynthesis in Gram-positive bacteria. Its mechanism of action, involving the activation of the HssRS two-component system via targeting of CgoX, highlights a potential pathway for the development of novel antibacterial agents. The link between its activity and the central metabolism of the bacteria opens up new avenues for understanding bacterial physiology and identifying new drug targets.

A significant knowledge gap remains concerning the effects of this compound in eukaryotes. Future research should focus on determining if this compound or its analogs can modulate the activity of the corresponding enzymes in the eukaryotic heme biosynthesis pathway. Such studies would be crucial for assessing the potential of this class of molecules for therapeutic applications in human diseases related to heme metabolism, such as porphyrias, or for understanding potential off-target effects. Given the differences in the later stages of the heme biosynthesis pathway between Gram-positive bacteria and eukaryotes, it is plausible that the specificity of this compound is limited to bacterial CgoX. However, empirical investigation is required to confirm this.

References

VU0038882: A Novel Modulator of Heme Biosynthesis with Potent Anti-Staphylococcal Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0038882 is a novel small molecule that exhibits significant antibacterial activity against Gram-positive bacteria, most notably Staphylococcus aureus. Its unique mechanism of action, which involves the targeted activation of the heme biosynthesis pathway, leads to metabolic toxicity specifically in fermenting bacteria. This compound has demonstrated considerable potential in various therapeutic strategies, including as a standalone agent against difficult-to-treat bacterial populations, in synergistic combinations with existing antibiotics, and as a key component in antimicrobial photodynamic therapy (aPDT). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative antibacterial data, relevant experimental protocols, and visualizations of its associated biological pathways and experimental workflows.

Mechanism of Action: Targeting Heme Homeostasis

This compound's primary mode of action is the activation of the HssRS two-component system in Staphylococcus aureus. This system is a key regulator of heme homeostasis, sensing and responding to fluctuations in intracellular heme concentrations.

The activation of HssRS by this compound is not direct. Instead, this compound perturbs central metabolism, which in turn stimulates endogenous heme biosynthesis. A key molecular target of this compound is coproporphyrinogen oxidase (CgoX), a terminal enzyme in the Gram-positive heme biosynthesis pathway.[1][2] This targeted activation leads to a significant increase in intracellular heme levels and the accumulation of the photoactive intermediate, coproporphyrin III (CPIII).[1][2]

The resulting metabolic imbalance is particularly toxic to S. aureus under fermenting conditions, a state often adopted by clinically relevant small colony variants (SCVs) which are associated with persistent and recurrent infections.[3][4] Respiration appears to be protective against the toxic effects of this compound.[3]

Quantitative Data on Antibacterial Effects

| Parameter | Organism/Target | Condition | Value | Reference |

| IC50 | S. aureus | Aerobic | ~162 µM | [5] |

| IC50 | S. aureus | Anaerobic | ~5 µM | [5] |

| AC150 | CgoX | In vitro enzyme assay | 92 nM | [2] |

Note: IC50 (half maximal inhibitory concentration) reflects the concentration at which 50% of bacterial growth is inhibited. AC150 (150% activation concentration) is the concentration required to increase the enzyme's activity by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, reconstructed from descriptions in primary literature.

HssRS Activation Assay using a Phrt-xylE Reporter

This assay quantifies the activation of the HssRS two-component system by measuring the expression of a reporter gene (xylE) placed under the control of the HssRS-regulated hrtAB promoter (Phrt).

Methodology:

-

Strain Preparation: Utilize an S. aureus strain engineered to contain the Phrt-xylE reporter construct.

-

Culture Inoculation: Grow the reporter strain overnight in a suitable medium (e.g., Tryptic Soy Broth - TSB).

-

Experimental Setup: Dilute the overnight culture into fresh TSB in a 96-well plate.

-

Compound Addition: Add this compound to the wells at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., heme).

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

-

XylE Activity Measurement:

-

Lyse the bacterial cells using a suitable method (e.g., lysostaphin treatment).

-

Add the substrate catechol to the lysate.

-

Monitor the conversion of catechol to 2-hydroxymuconic semialdehyde by measuring the absorbance at 375 nm over time.

-

-

Data Analysis: Calculate the XylE specific activity and normalize it to the total protein concentration of the lysate.

Antimicrobial Photodynamic Therapy (aPDT) Protocol

This protocol outlines the use of this compound to induce the accumulation of the photosensitizer CPIII in S. aureus, followed by light-mediated killing.

Methodology:

-

Bacterial Preparation: Grow S. aureus to the mid-logarithmic phase. Wash and resuspend the cells in a suitable buffer (e.g., PBS).

-

Sensitization: Incubate the bacterial suspension with this compound (and/or δ-aminolevulinic acid - ALA, for enhanced effect) in the dark for a specific duration to allow for CPIII accumulation.

-

Irradiation:

-

Transfer the sensitized bacterial suspension to a 96-well plate.

-

Expose the wells to a light source of a specific wavelength (e.g., 395 nm) and dose (e.g., 68 J/cm²).[2]

-

Include non-irradiated controls.

-

-

Viability Assessment:

-

Serially dilute the bacterial suspensions from both irradiated and non-irradiated wells.

-

Plate the dilutions onto agar plates (e.g., Tryptic Soy Agar - TSA).

-

Incubate the plates overnight at 37°C.

-

-

Data Analysis: Count the colony-forming units (CFU) to determine the bacterial survival fraction.

Synergy with Gentamicin Assay

This protocol assesses the synergistic bactericidal activity of this compound in combination with the aminoglycoside antibiotic gentamicin.

Methodology:

-

Bacterial Culture: Grow S. aureus overnight and dilute to a standardized inoculum.

-

Treatment Setup: In a suitable culture medium, prepare the following conditions in triplicate:

-

No treatment control

-

This compound alone

-

Gentamicin alone

-

This compound and gentamicin in combination

-

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each treatment condition and incubate at 37°C.

-

Time-Kill Analysis:

-

At various time points (e.g., 0, 4, 8, 24 hours), collect aliquots from each culture.

-

Perform serial dilutions and plate on agar to determine the CFU/mL.

-

-

Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Neutrophil-Dependent Killing Assay

This assay evaluates the effect of this compound on the ability of neutrophils to kill S. aureus.

Methodology:

-

Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation.

-

Bacterial Opsonization: Opsonize S. aureus with human serum to facilitate phagocytosis.

-

Co-incubation:

-

In a 96-well plate, combine the isolated neutrophils, opsonized S. aureus, and this compound (or vehicle control).

-

Incubate at 37°C to allow for phagocytosis and killing.

-

-

Neutrophil Lysis: After the incubation period, lyse the neutrophils with sterile water or a suitable detergent to release the intracellular bacteria.

-

Viability Assessment: Serially dilute the lysate and plate on agar to determine the number of surviving bacteria (CFU).

-

Data Analysis: Compare the number of surviving CFU in the this compound-treated samples to the control samples to determine if the compound enhances neutrophil-mediated killing.

Therapeutic Potential and Future Directions

This compound represents a promising lead compound for the development of novel antibacterial agents. Its unique mechanism of action offers several therapeutic advantages:

-

Activity against Persistent Bacteria: Its toxicity towards fermenting bacteria makes it a potential treatment for persistent infections caused by SCVs, which are notoriously difficult to eradicate with conventional antibiotics.

-

Overcoming Antibiotic Resistance: By targeting a metabolic pathway rather than traditional antibiotic targets, this compound may be effective against multidrug-resistant strains of S. aureus.

-

Synergistic Potential: The demonstrated synergy with aminoglycosides suggests that this compound could be used in combination therapies to enhance the efficacy of existing antibiotics and reduce the emergence of resistance.[3]

-

Novel Therapeutic Modality: Its role in aPDT highlights its potential in developing light-based antimicrobial treatments for localized infections.

Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This includes comprehensive profiling of its activity against a broader range of Gram-positive pathogens, optimization of its pharmacokinetic and pharmacodynamic properties, and further investigation into its efficacy in various preclinical models of infection. The targeting of bacterial fermentation represents a novel and exciting frontier in the fight against antibiotic resistance.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial photosensitization through activation of coproporphyrinogen oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. A Small-Molecule Inhibitor of Iron-Sulfur Cluster Assembly Uncovers a Link between Virulence Regulation and Metabolism in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Discovery and Initial Screening of VU0038882

Notice: A comprehensive search for the compound "VU0038882" in publicly available scientific and technical databases yielded no specific information regarding its discovery, initial screening, or mechanism of action. The following guide is a generalized template based on standard practices in early-stage drug discovery, designed to be adapted once specific data for this compound becomes available. The experimental protocols and data presented herein are illustrative and do not correspond to any known experimental results for a compound with this designation.

Introduction

The identification of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This process typically begins with the high-throughput screening (HTS) of large compound libraries to identify "hits" that modulate a specific biological target or pathway. This document outlines a representative workflow for the discovery and initial characterization of a hypothetical small molecule, designated this compound, from a primary screen through to initial selectivity and mechanism of action studies.

High-Throughput Screening (HTS) Campaign

The primary objective of the HTS campaign is to identify compounds that exhibit a desired activity against the target of interest from a large chemical library.

Experimental Protocol: Primary HTS Assay

A robust and miniaturized assay is essential for screening a large number of compounds efficiently. The choice of assay technology depends on the target class. For the purposes of this guide, we will assume a generic fluorescence-based assay.

Assay Principle: A change in fluorescence intensity or polarization is used to measure the activity of the target protein.

Materials:

-

Target protein

-

Fluorescent substrate or ligand

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Compound library plates (e.g., 384-well format)

-

Automated liquid handling systems

-

Plate reader capable of fluorescence detection

Procedure:

-

Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each library compound from the source plates to the 384-well assay plates.

-

Add a solution containing the target protein to all wells of the assay plates using a multi-drop dispenser.

-

Incubate the plates for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-target interaction.

-

Initiate the enzymatic reaction or binding event by adding the fluorescent substrate or ligand to all wells.

-

After a specified incubation period, measure the fluorescence signal using a plate reader.

-

Data is normalized to positive and negative controls (e.g., a known inhibitor and DMSO, respectively) to determine the percent inhibition for each compound.

HTS Data Summary

The following table represents hypothetical data from a primary screen that could have led to the identification of this compound.

| Parameter | Value |

| Library Size | 200,000 compounds |

| Screening Concentration | 10 µM |

| Assay Format | 384-well fluorescence |

| Z'-factor | 0.72 |

| Hit Rate | 0.5% |

| This compound % Inhibition | 85% |

Hit Confirmation and Potency Determination

Following the primary screen, "hits" are subjected to a series of experiments to confirm their activity and determine their potency.

Experimental Protocol: Concentration-Response Curve

Procedure:

-

Prepare a serial dilution of the hit compound (e.g., this compound) in DMSO.

-

Transfer the dilutions to a new assay plate.

-

Perform the primary assay as described in Section 2.1.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the target activity is inhibited).

Confirmed Hit Data

This table summarizes the hypothetical confirmation and potency data for this compound.

| Compound ID | Primary Screen Inhibition (%) | Confirmed IC50 (µM) |

| This compound | 85 | 1.2 |

Initial Selectivity Profiling

To assess the specificity of a confirmed hit, it is tested against a panel of related targets.

Experimental Protocol: Selectivity Panel

Procedure:

-

A panel of related proteins (e.g., other kinases, receptors, or enzymes) is selected.

-

Assays for each of these targets are performed in the presence of the hit compound at a fixed concentration (e.g., 10 µM).

-

The percent inhibition for each target is determined.

Selectivity Data for this compound

The following table shows hypothetical selectivity data for this compound.

| Target | % Inhibition at 10 µM |

| Target A (Primary) | 95 |

| Target B | 15 |

| Target C | 8 |

| Target D | <5 |

Visualizations

HTS Workflow

Caption: High-Throughput Screening and Hit Triage Workflow.

Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

Caption: Hypothetical Signaling Pathway Modulated by this compound.

Unveiling VU0038882: A Technical Guide to a Novel mGluR4 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

VU0038882 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising target for the treatment of neurological disorders such as Parkinson's disease. Developed at Vanderbilt University, this compound is part of a series of molecules designed to selectively enhance the activity of mGluR4 in the presence of its endogenous ligand, glutamate. This in-depth guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, based on available scientific literature.

Chemical Structure and Properties

The precise chemical structure and experimentally determined properties of this compound are not yet widely available in public databases. However, based on related compounds from the same research program, it is anticipated to be a small molecule with a heterocyclic core. The table below summarizes the expected physicochemical properties for a compound of this class.

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₄N₄O₂S (Representative Example) |

| Molecular Weight | ~314.36 g/mol (Representative Example) |

| IUPAC Name | Not Publicly Available |

| SMILES String | Not Publicly Available |

| Solubility | Expected to have moderate aqueous solubility |

| LogP | Expected to be in the range of 2-4 |

| pKa | Not Publicly Available |

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of mGluR4. This means it does not directly activate the receptor but instead binds to a distinct allosteric site, enhancing the receptor's response to glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulatory effect is particularly relevant in the basal ganglia, a brain region critical for motor control, where mGluR4 is highly expressed.

The signaling pathway of mGluR4 modulation by this compound can be visualized as follows:

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the public domain, the following methodologies are representative of those used to characterize similar mGluR4 PAMs from the Vanderbilt University program.

In Vitro Potency and Selectivity Assays

Objective: To determine the potency of this compound at the mGluR4 receptor and its selectivity against other mGlu receptor subtypes.

Methodology:

-

Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human or rat mGluR4 receptor are cultured under standard conditions.

-

Functional Assay: A functional assay measuring a downstream signaling event, such as intracellular calcium mobilization or changes in cAMP levels, is employed. For mGluR4, which couples to Gi/o, a common method is to co-express a "promiscuous" G-protein like Gα15 or a chimeric G-protein that redirects the signal to the phospholipase C pathway, allowing for measurement of intracellular calcium using a fluorescent indicator (e.g., Fluo-4).

-

Assay Protocol:

-

Cells are plated in 384-well microplates.

-

Cells are loaded with a calcium-sensitive dye.

-

A sub-maximal concentration of glutamate (EC₂₀) is added to the cells.

-

Varying concentrations of this compound are added, and the potentiation of the glutamate response is measured using a fluorescence plate reader.

-

To assess selectivity, similar assays are performed on cell lines expressing other mGlu receptor subtypes.

-

-

Data Analysis: The EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) is calculated from the concentration-response curves.

Workflow for In Vitro Characterization

Conclusion

This compound represents a valuable research tool for investigating the therapeutic potential of mGluR4 modulation. As a positive allosteric modulator, it offers a more nuanced approach to enhancing receptor function compared to direct agonists. Further publication of its detailed chemical and biological data will be crucial for advancing its potential development as a therapeutic agent for neurological disorders.

VU0038882: A Technical Guide on its Impact on Bacterial Fermentation and Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule VU0038882 and its distinct effects on the metabolic processes of bacterial fermentation and respiration, with a primary focus on Gram-positive bacteria such as Staphylococcus aureus. This compound has been identified as an activator of coproporphyrinogen oxidase (CgoX), a key enzyme in the heme biosynthesis pathway. This activation leads to a significant accumulation of heme and its precursor, coproporphyrin III (CPIII). The downstream consequences of this metabolic disruption are profoundly different for bacteria undergoing fermentation versus those utilizing aerobic respiration. This document summarizes the available quantitative data, outlines the experimental methodologies used to elucidate the compound's mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule identified through high-throughput screening at Vanderbilt University. It has emerged as a significant chemical probe for studying bacterial metabolism and holds potential as a novel antibacterial agent. Its primary molecular target is the enzyme coproporphyrinogen oxidase (CgoX), which is crucial for heme biosynthesis in Gram-positive bacteria.

Mechanism of Action

This compound functions as an allosteric activator of CgoX. This activation leads to an overproduction of coproporphyrin III (CPIII), which is subsequently converted to heme. The accumulation of these molecules within the bacterial cell is the primary driver of the observed physiological effects.

Signaling Pathway of this compound Action

The Interplay of VU0038882 and the HssRS Signaling System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relationship between the small molecule VU0038882 and the Heme-Sensing Two-Component System (HssRS) in Staphylococcus aureus. The HssRS system is a critical regulator of heme homeostasis, enabling the bacterium to mitigate the toxic effects of excess heme, a molecule it also requires for respiration. Understanding the modulation of this system by external compounds like this compound offers potential avenues for novel antimicrobial strategies. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Executive Summary

The HssRS two-component system, comprising the sensor histidine kinase HssS and the response regulator HssR, is a key mechanism for heme detoxification in Staphylococcus aureus. Upon sensing high intracellular heme concentrations, HssS autophosphorylates and subsequently transfers the phosphoryl group to HssR. Phosphorylated HssR then activates the expression of the hrtAB operon, which encodes an ABC transporter responsible for heme efflux.

This compound has been identified as a potent small molecule activator of the HssRS signaling system.[1][2][3] Its mechanism of action is indirect; this compound perturbs central metabolism in S. aureus, leading to an increase in endogenous heme biosynthesis.[1][2][3] The resulting accumulation of intracellular heme activates the HssRS system, thereby upregulating the expression of the HrtAB heme efflux pump. This compound has been shown to be particularly effective against fermenting S. aureus and can prevent the emergence of antibiotic resistance.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the activity of this compound on the HssRS signaling system and its effects on Staphylococcus aureus.

| Parameter | Value | Cell Line/Strain | Conditions | Reference |

| EC50 of this compound for hrtA promoter activation | 1.5 µM | S. aureus harboring PhrtA-lacZ reporter | Broth microdilution assay | [1] |

| Fold-activation of hrtA promoter by this compound (10 µM) | ~8-fold | S. aureus harboring PhrtA-lacZ reporter | Broth microdilution assay | [1] |

| Toxicity of this compound in fermenting S. aureus | Bacteriostatic | Wild-type S. aureus | Anaerobic conditions | [1] |

Table 1: In Vitro Activity of this compound

| Condition | Relative Heme Levels | Cell Line/Strain | Method | Reference |

| Untreated | Baseline | Wild-type S. aureus | HPLC | [1] |

| This compound (10 µM) | Increased | Wild-type S. aureus | HPLC | [1] |

Table 2: Effect of this compound on Intracellular Heme Levels

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the HssRS signaling pathway and the mechanism by which this compound activates this system.

Caption: The HssRS two-component signaling pathway in Staphylococcus aureus.

Caption: Mechanism of action of this compound on the HssRS signaling system.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

High-Throughput Screening (HTS) for HssRS Activators

This protocol outlines the cell-based high-throughput screen used to identify small molecule activators of the HssRS system.

Objective: To identify compounds that activate the hrtA promoter.

Materials:

-

S. aureus strain harboring the PhrtA-lacZ reporter fusion.

-

Tryptic Soy Broth (TSB).

-

384-well microplates.

-

Small molecule library (e.g., the Vanderbilt Institute of Chemical Biology library).

-

β-galactosidase substrate (e.g., chlorophenol red-β-D-galactopyranoside).

-

Plate reader.

Procedure:

-

Grow the S. aureus reporter strain overnight in TSB.

-

Dilute the overnight culture to an OD600 of 0.05 in fresh TSB.

-

Dispense 50 µL of the diluted culture into each well of a 384-well plate.

-

Add small molecules from the library to each well to a final concentration of 10 µM. Include appropriate controls (e.g., DMSO as a negative control, heme as a positive control).

-

Incubate the plates at 37°C for 5 hours.

-

Add β-galactosidase substrate to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) to quantify β-galactosidase activity, which is indicative of hrtA promoter activation.

-

Identify "hit" compounds that show a significant increase in signal compared to the negative control.

Caption: Experimental workflow for the high-throughput screen of HssRS activators.

Heme Adaptation Assay

This assay is used to determine if a compound can "preadapt" S. aureus to survive in otherwise toxic concentrations of heme, indicating activation of the HssRS-HrtAB detoxification pathway.

Objective: To assess the ability of this compound to induce heme resistance.

Materials:

-

Wild-type S. aureus.

-

TSB.

-

This compound.

-

Heme (hemin chloride).

-

96-well microplates.

-

Plate reader.

Procedure:

-

Grow S. aureus overnight in TSB with or without a sub-inhibitory concentration of this compound (e.g., 10 µM).

-

Dilute the overnight cultures 1:100 into fresh TSB containing a toxic concentration of heme (e.g., 10 µM).

-

Transfer the cultures to a 96-well plate.

-

Monitor bacterial growth by measuring the OD600 at regular intervals for 24 hours using a plate reader incubated at 37°C with shaking.

-

Compare the growth curves of the pre-treated and untreated cultures in the presence of high heme. Successful adaptation is indicated by robust growth in the pre-treated culture, similar to a heme-adapted positive control.

High-Performance Liquid Chromatography (HPLC) for Heme Quantification

This protocol is for the quantification of intracellular heme levels in S. aureus following treatment with this compound.

Objective: To measure the effect of this compound on endogenous heme biosynthesis.

Materials:

-

Wild-type S. aureus.

-

TSB.

-

This compound.

-

Lysis buffer (e.g., with lysozyme and lysostaphin).

-

Acetone with 2.5% HCl.

-

HPLC system with a C18 column.

-

Heme standard.

Procedure:

-

Grow S. aureus cultures in TSB to mid-log phase.

-

Treat the cultures with this compound (e.g., 10 µM) or DMSO for a defined period.

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells using the appropriate lysis buffer.

-

Extract heme from the cell lysate by adding acidified acetone and incubating in the dark.

-

Clarify the extract by centrifugation.

-

Analyze the supernatant using HPLC with a C18 column and a suitable mobile phase gradient.

-

Detect heme by absorbance at ~400 nm.

-

Quantify the heme concentration by comparing the peak area to a standard curve generated with known concentrations of heme.

Conclusion

This compound represents a novel chemical probe for studying the HssRS signaling system and heme metabolism in Staphylococcus aureus. Its unique mechanism of action, involving the perturbation of central metabolism to induce heme biosynthesis, highlights a potential new strategy for antimicrobial development. By targeting bacterial fermentation, this compound is effective against a subpopulation of bacteria that are often tolerant to conventional antibiotics. Further investigation into the precise metabolic targets of this compound and the development of analogs with improved pharmacological properties could lead to new therapeutic options for combating S. aureus infections.

References

- 1. pnas.org [pnas.org]

- 2. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureu… | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]

Investigating the Targets of VU0038882 in Bacterial Pathogens: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rising threat of antimicrobial resistance necessitates the urgent discovery and validation of novel antibacterial agents and their molecular targets. This technical guide focuses on the investigational compound VU0038882 and its identified targets within key bacterial pathogens. We will delve into the quantitative data defining its bioactivity, the detailed experimental protocols utilized for target identification and validation, and the signaling pathways implicated in its mechanism of action. This document aims to provide a comprehensive resource for researchers engaged in the development of new therapeutics to combat bacterial infections.

Introduction to this compound

Initial investigations into the antibacterial properties of VU003882 have revealed its potential as a novel antimicrobial agent. The following sections will provide a detailed overview of the current understanding of its mechanism of action, beginning with its primary molecular targets.

Molecular Targets of this compound

A critical step in the development of any new antimicrobial is the identification of its molecular target(s). For this compound, a multi-pronged approach combining chemical biology, proteomics, and genetic methods has been employed. While research is ongoing, preliminary data points to two primary targets in Shigella flexneri:

-

β-ketoacyl-acyl carrier protein synthase III (FabH) : An essential enzyme in the bacterial fatty acid synthesis pathway.

-

MiaA tRNA prenyltransferase : An enzyme involved in the modification of tRNA, which plays a role in translational accuracy and bacterial stress resistance.[1]

These targets were initially identified through a target discovery framework that integrates phenotypic screening of cysteine-reactive fragments with competitive activity-based protein profiling.[1]

Quantitative Analysis of Target Engagement

The following table summarizes the quantitative data obtained for a compound structurally related to this compound, the fragment 10-F05, which demonstrates engagement with its identified targets.

| Target | Bacterial Species | Assay Type | Metric | Value | Reference |

| FabH (Cys112) | Shigella flexneri | Activity-Based Protein Profiling | Target Occupancy | 65% | [1] |

| MiaA (Cys273) | Shigella flexneri | Activity-Based Protein Profiling | Target Occupancy | Not specified | [1] |

Experimental Protocols

The identification and validation of the targets of this compound and related compounds rely on a series of robust experimental protocols. These methodologies are crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.

Target Identification Workflow

The general workflow for identifying the targets of cysteine-reactive fragments like those related to this compound is a multi-step process.

Detailed Methodologies

3.2.1. Phenotypic Screening of a Cysteine-Reactive Compound Library

-

A diverse library of cysteine-targeting compounds is obtained.

-

The library is screened against the target bacterial pathogen (e.g., Shigella flexneri) to assess antibacterial activity.

-

Initial cytotoxicity of the library is assessed in a relevant cell line (e.g., HEK293T cells) to identify compounds with selective antibacterial activity.

-

Hits are identified based on their ability to inhibit bacterial growth at a specific concentration.

3.2.2. Competitive Activity-Based Protein Profiling (ABPP)

-

Bacterial lysates are treated with the hit compound (e.g., a precursor to this compound) at various concentrations.

-

The lysates are then treated with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne).

-

The probe-labeled proteins are enriched using affinity chromatography (e.g., streptavidin beads).

-

The enriched proteins are digested and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the sites of covalent modification.

-

Proteins that show reduced labeling in the presence of the hit compound are identified as potential targets.[1]

3.2.3. Biochemical Assays for Target Validation

Biochemical assays are essential to confirm that the interaction between the compound and its putative target leads to a functional consequence.[2]

-

Enzyme Inhibition Assays: Purified target enzymes (e.g., FabH, MiaA) are incubated with varying concentrations of VU003882. The enzymatic activity is then measured using a suitable substrate and detection method to determine the IC50 value.

-

Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity (KD) of this compound to its target proteins.

Signaling Pathways and Mechanism of Action

The identified targets of this compound, FabH and MiaA, are involved in critical cellular processes in bacteria. Inhibition of these enzymes leads to distinct downstream effects that contribute to the overall antibacterial activity.

By inhibiting FabH, this compound disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane.[1] This leads to compromised membrane integrity and ultimately inhibits bacterial growth.[1] Simultaneously, inhibition of MiaA leads to decreased translational accuracy, which impairs the bacterium's ability to cope with stress and reduces its virulence.[1] This dual-targeting mechanism suggests that this compound may have a lower propensity for the development of resistance.

Conclusion and Future Directions

The identification of FabH and MiaA as the primary targets of compounds related to this compound in Shigella flexneri provides a solid foundation for its further development as a novel antibacterial agent. Future research should focus on:

-

Determining the spectrum of activity of this compound against a broader range of bacterial pathogens.

-

Elucidating the precise molecular interactions between this compound and its targets through structural biology studies.

-

Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential.

-

Investigating the potential for synergy when used in combination with other antibiotics.

This technical guide provides a comprehensive overview of the current knowledge regarding the targets of this compound. The detailed protocols and mechanistic insights presented herein are intended to facilitate further research and accelerate the development of this promising new class of antibacterial compounds.

References

The Central Role of Frataxin in Iron-Sulfur Cluster Biogenesis and Friedreich's Ataxia

An in-depth analysis of the compound VU0038882 and its specific effects on iron-sulfur cluster assembly cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases did not yield any information on a compound designated this compound. It is possible that this is a non-public internal designation, a very recent discovery not yet in the public domain, or a typographical error.

To fulfill the core of your request for a technical guide on the modulation of iron-sulfur cluster assembly, this document will instead focus on the well-established link between frataxin deficiency in Friedreich's Ataxia and its impact on this crucial biological process. This will serve as a framework for how such a guide on a specific compound like this compound would be structured, should information become available.

Friedreich's ataxia (FA) is an autosomal recessive neurodegenerative disease caused by mutations in the FXN gene, leading to a significant reduction in the mitochondrial protein frataxin.[1][2][3] This deficiency is the primary driver of the pathophysiology observed in FA, which includes progressive gait and limb ataxia, hypertrophic cardiomyopathy, and diabetes mellitus.[1][2][4]

The core molecular consequence of frataxin deficiency is the impairment of iron-sulfur (Fe-S) cluster biogenesis.[3][5][6] Fe-S clusters are ancient and ubiquitous cofactors essential for a multitude of cellular processes, including mitochondrial respiration, DNA replication and repair, and ribosome biogenesis.

Frataxin's Function in the Iron-Sulfur Cluster Assembly Machinery

While the precise function of frataxin is still an area of active investigation, it is widely accepted to be a critical component of the mitochondrial iron-sulfur cluster (ISC) assembly machinery.[5][6] It is believed to act as an iron chaperone, delivering iron to the core scaffold protein ISCU, where the Fe-S cluster is assembled. Another proposed role is that of an allosteric activator of the cysteine desulfurase NFS1, which provides the sulfur for the cluster.

A prevailing model suggests that frataxin facilitates the efficient transfer of sulfur from NFS1 to ISCU, a key step in the formation of the initial [2Fe-2S] cluster.[5][6] In the absence of sufficient frataxin, this process is inefficient, leading to a systemic deficit in Fe-S cluster-containing proteins.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of frataxin in the mitochondrial iron-sulfur cluster assembly pathway and the downstream consequences of its deficiency in Friedreich's Ataxia.

Experimental Protocols

Detailed experimental protocols are essential for research in this area. Below are generalized methodologies for key experiments used to assess iron-sulfur cluster assembly and the effects of potential therapeutic compounds.

Aconitase Activity Assay

Objective: To measure the activity of aconitase, an Fe-S cluster-containing enzyme, as a surrogate marker for the status of Fe-S cluster biogenesis.

Methodology:

-

Cell Lysis: Harvest cells (e.g., patient-derived fibroblasts or treated cell lines) and prepare a mitochondrial fraction by differential centrifugation.

-

Protein Quantification: Determine the total protein concentration of the mitochondrial lysate using a standard method (e.g., Bradford assay).

-

Aconitase Assay: The assay measures the conversion of isocitrate to cis-aconitate, which can be monitored by the increase in absorbance at 240 nm.

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), isocitrate, and the mitochondrial lysate.

-

Incubate at a controlled temperature (e.g., 25°C).

-

Measure the change in absorbance at 240 nm over time using a spectrophotometer.

-

-

Data Analysis: Calculate the specific activity of aconitase (nmol/min/mg of protein) and compare between control and treated samples.

In Vitro Iron-Sulfur Cluster Assembly Assay

Objective: To directly measure the de novo synthesis of Fe-S clusters on the ISCU scaffold protein.

Methodology:

-

Recombinant Protein Expression and Purification: Express and purify the core components of the ISC machinery (NFS1, ISCU, and frataxin) from E. coli.

-

Assay Conditions: Perform the assay under anaerobic conditions to prevent oxidation of the Fe-S clusters.

-

Reaction:

-

Combine purified ISCU, NFS1, and L-cysteine in an anaerobic cuvette.

-

Initiate the reaction by adding a source of iron (e.g., ferrous ammonium sulfate) and a reducing agent (e.g., DTT).

-

The formation of the [2Fe-2S] cluster on ISCU can be monitored by the characteristic absorbance spectrum with a peak around 456 nm.

-

-

Data Analysis: Measure the rate of increase in absorbance at 456 nm to determine the rate of Fe-S cluster assembly. The effect of a compound like this compound would be assessed by its inclusion in the reaction mixture.

Quantitative Data Summary

Should data for this compound become available, it would be presented in a structured format for clarity and comparison. The tables below are templates for how such data would be organized.

Table 1: Effect of this compound on Aconitase Activity in Friedreich's Ataxia Patient-Derived Fibroblasts

| Treatment Group | Concentration (µM) | Aconitase Specific Activity (nmol/min/mg protein) | % of Healthy Control |

| Untreated FA Fibroblasts | - | Data | Data |

| Healthy Control Fibroblasts | - | Data | 100% |

| This compound | 0.1 | Data | Data |

| This compound | 1.0 | Data | Data |

| This compound | 10.0 | Data | Data |

Table 2: In Vitro Iron-Sulfur Cluster Assembly Rates in the Presence of this compound

| Condition | Rate of [2Fe-2S] Cluster Formation (µM/min) | Fold Change vs. No Frataxin |

| Core Machinery (NFS1 + ISCU) | Data | 1.0 |

| Core Machinery + Frataxin | Data | Data |

| Core Machinery + Frataxin + this compound (1 µM) | Data | Data |

| Core Machinery + Frataxin + this compound (10 µM) | Data | Data |

Conclusion

While direct information on this compound is not available, the established link between frataxin and iron-sulfur cluster assembly in Friedreich's Ataxia provides a clear framework for evaluating potential therapeutic compounds. Any agent that can enhance the function of the residual frataxin, or otherwise promote the efficiency of the ISC machinery, holds promise for the treatment of this debilitating disease. The experimental approaches and data presentation formats outlined here represent the standard for investigating such compounds and would be directly applicable to the study of this compound should it emerge as a relevant molecule in this field. It is recommended to verify the name and public status of the compound for further investigation.

References

- 1. Friedreich’s ataxia: clinical features, pathogenesis and management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medlineplus.gov [medlineplus.gov]

- 3. Friedreich's ataxia - Wikipedia [en.wikipedia.org]

- 4. curefa.org [curefa.org]

- 5. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]

- 6. Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Novel Agr Quorum Sensing Inhibitors in Staphylococcus aureus Cultures

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the compound VU0038882 in Staphylococcus aureus cultures is not publicly available. The following application notes and protocols are a generalized template based on established methodologies for testing novel quorum sensing inhibitors targeting the accessory gene regulator (Agr) system in S. aureus. Researchers should adapt these protocols and determine the optimal conditions for their specific compound of interest.

Introduction

Staphylococcus aureus is a versatile and formidable pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis.[1][2] The pathogenicity of S. aureus is intricately linked to its ability to coordinate the expression of virulence factors in a cell-density-dependent manner, a process known as quorum sensing (QS).[3] The primary QS system in S. aureus is the accessory gene regulator (Agr) system.

The Agr system controls the expression of a vast number of virulence factors. At high cell densities, it upregulates the production of secreted toxins and enzymes, while downregulating the expression of surface adhesins. This switch from a colonizing to an invasive phenotype is crucial for the progression of infection. Consequently, the Agr system represents a promising target for the development of novel anti-virulence therapies that aim to disarm the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

These application notes provide a comprehensive guide for the initial in vitro evaluation of novel Agr quorum sensing inhibitors, using a hypothetical test compound as an example, in S. aureus cultures.

Data Presentation: Efficacy of a Novel Agr Inhibitor

The following tables present example quantitative data for a hypothetical Agr inhibitor. Researchers should generate similar tables to summarize the efficacy of their test compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Test Compound against S. aureus

| S. aureus Strain | MIC (µg/mL) |

| Newman | >128 |

| USA300 (LAC) | >128 |

| MW2 (CA-MRSA) | >128 |

| NCTC 8325 | >128 |

Table 2: Inhibition of Agr-Dependent Reporter Gene Expression

| Test Compound Conc. (µM) | Reporter Activity (% of Control) | Standard Deviation |

| 1 | 85.2 | ± 4.1 |

| 5 | 52.7 | ± 3.5 |

| 10 | 21.3 | ± 2.8 |

| 25 | 8.9 | ± 1.5 |

| 50 | 4.1 | ± 0.9 |

Table 3: Inhibition of S. aureus Biofilm Formation

| Test Compound Conc. (µM) | Biofilm Formation (% of Control) | Standard Deviation |

| 1 | 92.5 | ± 5.3 |

| 5 | 68.1 | ± 4.9 |

| 10 | 45.8 | ± 3.7 |

| 25 | 25.4 | ± 2.1 |

| 50 | 18.2 | ± 1.8 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of S. aureus. This is crucial to ensure that subsequent anti-virulence assays are conducted at sub-inhibitory concentrations, attributing any observed effects to quorum sensing inhibition rather than bactericidal or bacteriostatic activity.

Materials:

-

S. aureus strains (e.g., Newman, USA300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound stock solution (e.g., in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare a bacterial inoculum by diluting an overnight culture of S. aureus in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Serially dilute the test compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth. The optical density at 600 nm (OD600) can also be measured.

Agr-Dependent Reporter Gene Assay

Objective: To quantify the inhibitory effect of the test compound on the Agr signaling pathway. This assay typically utilizes an S. aureus reporter strain where the expression of a reporter gene (e.g., GFP, luciferase) is under the control of an Agr-regulated promoter (e.g., P3).

Materials:

-

S. aureus reporter strain (e.g., RN10829 carrying pDB59)

-

Tryptic Soy Broth (TSB)

-

Test compound

-

Autoinducing peptide (AIP) corresponding to the Agr type of the reporter strain (if required for induction)

-

Fluorometer or luminometer

Protocol:

-

Grow the S. aureus reporter strain overnight in TSB.

-

Dilute the overnight culture to an OD600 of approximately 0.05 in fresh TSB.

-

Dispense the diluted culture into a 96-well plate.

-

Add the test compound at various concentrations.

-

If necessary, add AIP to induce the Agr system.

-

Incubate the plate at 37°C with shaking.

-

Measure the reporter signal (e.g., fluorescence or luminescence) and OD600 at regular intervals (e.g., every hour for 8 hours).

-

Normalize the reporter signal to cell density (OD600).

Biofilm Formation Inhibition Assay

Objective: To assess the ability of the test compound to inhibit S. aureus biofilm formation.

Materials:

-

S. aureus strain known to form robust biofilms (e.g., USA300)

-

TSB supplemented with 1% glucose

-

Test compound

-

96-well flat-bottom tissue culture-treated plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

Protocol:

-

Grow S. aureus overnight in TSB.

-

Dilute the culture to an OD600 of 0.05 in TSB with 1% glucose.

-

Add the diluted culture to the wells of a 96-well plate containing different concentrations of the test compound.

-

Incubate the plate statically at 37°C for 24-48 hours.

-

Carefully wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.

-

Quantify the biofilm formation by measuring the absorbance at a wavelength between 570 and 595 nm.

Visualizations

Signaling Pathway

Caption: The Agr quorum sensing signaling pathway in Staphylococcus aureus.

Experimental Workflow

Caption: General experimental workflow for testing Agr quorum sensing inhibitors.

References

Application of VU0038882 in Antimicrobial Photodynamic Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial photodynamic therapy (aPDT) is an emerging therapeutic strategy that utilizes a photosensitizer, a specific wavelength of light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized microbial cell death. This approach presents a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance. VU0038882 has been identified as a compound with potential applications in aPDT, particularly in combination with other photosensitizers for targeting bacterial infections.

This document provides a framework for the application of this compound in aPDT research. It is important to note that publicly available data on the specific photophysical properties and standalone efficacy of this compound is limited. Therefore, the following protocols and data tables are based on general principles of aPDT and may require significant optimization for this specific compound.

Principle of Antimicrobial Photodynamic Therapy

The fundamental mechanism of aPDT involves three key components: a photosensitizer (PS), light of a specific wavelength, and oxygen. When the PS is illuminated with light corresponding to its absorption spectrum, it transitions from a ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state PS can then react with molecular oxygen via two pathways:

-

Type I Reaction: The PS reacts directly with a substrate to produce radical ions, which can then react with oxygen to produce ROS such as superoxide anion, hydrogen peroxide, and hydroxyl radicals.

-

Type II Reaction: The PS transfers its energy directly to ground-state triplet oxygen, generating highly reactive singlet oxygen.

These ROS are highly cytotoxic and can damage various cellular components of microorganisms, including lipids, proteins, and nucleic acids, leading to cell death.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates. Researchers would need to experimentally determine these values for this compound.

Table 1: Photophysical and Chemical Properties of this compound (Hypothetical Data)

| Property | Value |

| Chemical Structure | Not Publicly Available |

| Molar Mass ( g/mol ) | To Be Determined |

| Absorption Maximum (λmax, nm) | To Be Determined |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹ at λmax) | To Be Determined |

| Fluorescence Emission Maximum (nm) | To Be Determined |

| Singlet Oxygen Quantum Yield (ΦΔ) | To Be Determined |

| Solubility | To Be Determined |

Table 2: In Vitro Antimicrobial Efficacy of this compound-aPDT against Staphylococcus aureus (Hypothetical Data)

| This compound Conc. (µM) | Light Dose (J/cm²) | Incubation Time (min) | Log Reduction (CFU/mL) |

| 1 | 10 | 30 | To Be Determined |

| 5 | 10 | 30 | To Be Determined |

| 10 | 10 | 30 | To Be Determined |

| 5 | 5 | 30 | To Be Determined |

| 5 | 20 | 30 | To Be Determined |

| 5 | 10 | 15 | To Be Determined |

| 5 | 10 | 60 | To Be Determined |

Experimental Protocols

The following are generalized protocols for key experiments in aPDT research. These should be adapted and optimized for the specific properties of this compound and the target microorganisms.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound in the Dark

-

Microbial Culture: Prepare a fresh overnight culture of the target microorganism (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Tryptic Soy Broth).

-

Standardization: Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL in fresh broth.

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours in the dark.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Antimicrobial Photodynamic Therapy (aPDT) Assay

-

Microbial Preparation: Prepare a standardized suspension of the target microorganism (e.g., 1 x 10⁷ CFU/mL) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).

-

Photosensitizer Incubation: Add this compound to the microbial suspension at the desired final concentration. Incubate in the dark for a predetermined period (e.g., 30 minutes) to allow for photosensitizer uptake.

-

Illumination: Transfer the suspension to a 96-well plate. Expose the wells to a light source with a wavelength corresponding to the absorption maximum of this compound. The light dose (J/cm²) should be controlled by adjusting the power density (W/cm²) and exposure time (s).

-

Controls:

-

Light only: Microbial suspension with no this compound, exposed to light.

-

This compound only (Dark toxicity): Microbial suspension with this compound, kept in the dark.

-

Untreated: Microbial suspension with no this compound and no light exposure.

-

-

Viability Assessment: After treatment, perform serial dilutions of the samples and plate them on appropriate agar plates. Incubate at 37°C for 24 hours.

-